N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide
Description
N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is a benzisothiazolone derivative characterized by a tert-butyl group directly attached to the acetamide nitrogen. The tert-butyl substituent introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding . This compound is structurally related to saccharin derivatives, which are known for diverse bioactivities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-tert-butyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-13(2,3)14-11(16)8-15-12(17)9-6-4-5-7-10(9)20(15,18)19/h4-7H,8H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFKNUZNPLEHKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its diverse biological effects.
- Molecular Formula : C13H16N2O4S
- Molar Mass : 296.34 g/mol
- CAS Number : 354786-20-2
- Density : 1.331 g/cm³ (predicted)
- pKa : 15.09 (predicted) .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. In particular, derivatives of this compound have shown promising results against various cancer cell lines. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and death.
For instance, a study demonstrated that related compounds exhibited significant cytotoxicity against hepatic cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. It has been shown to scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial for protecting cells from oxidative damage, which is a contributing factor in many diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against hepatic cancer cells with an IC50 < 50 µM. |
| Study 2 | Showed potent antioxidant activity with a reduction in oxidative stress markers in treated cells. |
| Study 3 | Reported inhibition of IL-6 and TNF-α production, indicating anti-inflammatory potential. |
| Study 4 | Exhibited antimicrobial activity against E. coli and Staphylococcus aureus with MIC values < 50 µg/mL. |
Comparison with Similar Compounds
Key Structural Differences :
- Electrophilic vs. Steric Effects: Halogenated derivatives (e.g., Br, Cl) exhibit stronger electron-withdrawing effects, enhancing interactions with nucleophilic enzyme residues.
- Synthesis : Most analogs are synthesized via nucleophilic substitution between sodium benzoisothiazololate and bromoacetamides . The tert-butyl variant likely requires tert-butylamine as a precursor, with yields dependent on steric challenges during coupling .
Physicochemical Properties
| Property | Target Compound | N-(3-bromophenyl) Analog | N-(4-hydroxyphenyl) Analog |
|---|---|---|---|
| Molecular Weight | ~356 g/mol | 375.2 g/mol | 332.3 g/mol |
| LogP (Predicted) | 2.8 | 3.1 | 1.9 |
| Water Solubility | Low | Very Low | Moderate |
| Metabolic Stability | High (tert-butyl) | Moderate | Low (-OH susceptible) |
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
